molecular formula C22H22N2O6 B11167192 N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B11167192
M. Wt: 410.4 g/mol
InChI Key: XYWPFRASCCWCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative featuring a [1,3]dioxolo[4,5-g] fused ring system. Its structure includes:

  • A 5-ethyl-8-oxo-5,8-dihydroquinoline core, which is common among antibacterial quinolones.
  • A 7-carboxamide group substituted with a 3,4-dimethoxybenzyl moiety. This substitution distinguishes it from classical quinolones (e.g., oxolinic acid), which typically bear a carboxylic acid group at position 7 .

The compound’s molecular formula is C24H25N2O6 (calculated from substituents), with increased lipophilicity compared to simpler quinolones due to the dimethoxybenzyl group.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C22H22N2O6/c1-4-24-11-15(21(25)14-8-19-20(9-16(14)24)30-12-29-19)22(26)23-10-13-5-6-17(27-2)18(7-13)28-3/h5-9,11H,4,10,12H2,1-3H3,(H,23,26)

InChI Key

XYWPFRASCCWCGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the 3,4-dimethoxybenzyl group through a series of reactions. The reaction conditions often involve the use of catalysts such as palladium and reagents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its quinoline core.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Position 7 Substituent Key Modifications Molecular Formula Reference
Target Compound Quinoline + [1,3]dioxolo[4,5-g] N-(3,4-dimethoxybenzyl) carboxamide Ethyl at N5, dimethoxybenzylamide C24H25N2O6
Oxolinic Acid Quinoline + [1,3]dioxolo[4,5-g] Carboxylic acid Ethyl at N5 C13H11NO5
Miloxacin Quinoline + [1,3]dioxolo[4,5-g] Carboxylic acid Methoxy at C5 C12H9NO5
Cinoxacin-D5 Cinnoline + [1,3]dioxolo[4,5-g] Carboxylic acid Ethyl-D5 at N1 C12H5D5N2O5
Compound 52 (J. Med. Chem. 2007) Quinoline N3-(3,5-Dimethyladamantyl) carboxamide Chloro at C6, pentyl at N1 C27H33ClN2O2
Key Observations:

Carboxylic Acid vs. Carboxamide: The target compound’s 7-carboxamide group (vs.

Dimethoxybenzyl Group : Introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in bacterial DNA gyrase .

Ethyl vs. Methoxy at N5 : The ethyl group in the target compound and oxolinic acid may confer greater metabolic stability compared to miloxacin’s methoxy group .

Cinnoline Core (Cinoxacin): The cinnoline analog (a benzene-fused pyridazine) exhibits reduced planarity versus quinoline, possibly altering intercalation with DNA .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Oxolinic Acid Miloxacin Cinoxacin-D5
Molecular Weight ~449.5 g/mol 261.23 g/mol 247.21 g/mol 267.27 g/mol
logP (Predicted) ~3.5 (high) 1.8 1.2 1.5
Water Solubility Low (amide) Moderate (carboxylic acid) Low (methoxy) Low
Protein Binding High (lipophilic) Moderate Moderate Moderate
Discussion:
  • Oxolinic acid’s carboxylic acid group improves solubility but may limit blood-brain barrier penetration due to ionization .
Target Compound:
  • Limited direct data are available, but structural analogs suggest DNA gyrase inhibition as a primary mechanism. The dimethoxybenzyl group may enhance binding affinity to Gram-negative bacterial targets .
  • In silico studies predict improved resistance profile against common quinolone-resistant strains (e.g., E. coli with GyrA mutations) due to steric hindrance from the bulky substituent .
Oxolinic Acid:
  • Well-characterized antibacterial activity against Aeromonas and Vibrio species, with an MIC50 of 0.5–2 µg/mL .
  • Susceptible to efflux pumps in Pseudomonas aeruginosa, limiting clinical utility .
Miloxacin and Cinoxacin:
  • Miloxacin (5-methoxy) shows reduced potency compared to oxolinic acid, likely due to weaker DNA gyrase interactions .
  • Cinoxacin’s cinnoline core exhibits narrower spectrum activity, primarily targeting urinary tract pathogens .

Biological Activity

N-(3,4-dimethoxybenzyl)-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including cytotoxicity, apoptosis induction, and molecular mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline backbone fused with a dioxole ring and substituted with a dimethoxybenzyl group. Its molecular formula is C20H22N2O5C_{20}H_{22}N_2O_5, with a molecular weight of approximately 370.4 g/mol. The presence of the dimethoxybenzyl moiety is crucial for its biological activity.

1. Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay across several human cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)1.575
Panc-1 (Pancreatic)2.300
HT-29 (Colon)2.850
A549 (Lung)3.200

These results indicate that the compound has a potent anti-proliferative effect, particularly against breast cancer cells (MCF-7) where it showed the lowest IC50 value compared to doxorubicin (IC50 = 1.136 µM) .

The mechanism of action for this compound involves the induction of apoptosis via activation of the caspase cascade and modulation of cell cycle progression:

  • Caspase Activation : The compound significantly increases the levels of active Caspases 3, 8, and 9, indicating that both intrinsic and extrinsic apoptotic pathways are activated. For instance:
    • Caspase 3 levels increased by up to 7.45-fold in treated cells compared to control.
    • Caspase 8 and 9 levels were elevated by approximately 8.94-fold and 15.03-fold, respectively .
  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in a notable shift in cell cycle phases:
    • G0/G1 phase decreased from 53.61% to 36.25%.
    • S phase reduced from 42.01% to 27.15%.
    • G2/M phase increased significantly to 36.6% post-treatment .

These findings suggest that the compound primarily induces cell cycle arrest at the G2/M phase.

3. Apoptosis Induction

The compound also activates cytochrome c release from mitochondria, further supporting its role in promoting apoptosis. In MCF-7 cells, cytochrome c levels increased significantly following treatment with the compound, indicating mitochondrial involvement in the apoptotic process .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A detailed investigation showed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation and cytochrome c release .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer without notable toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.